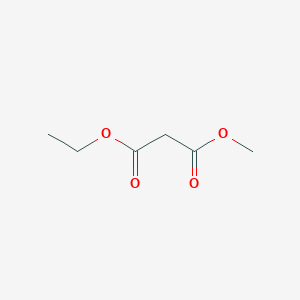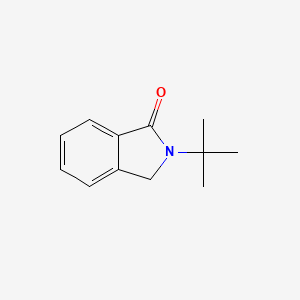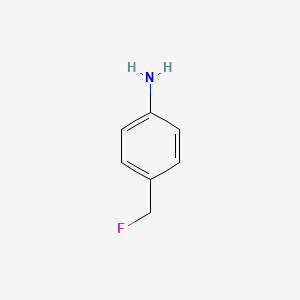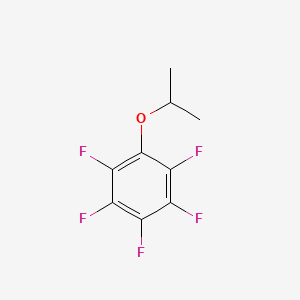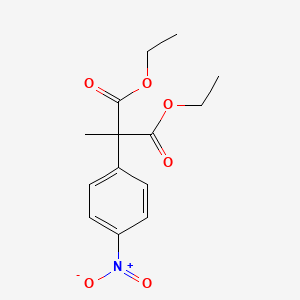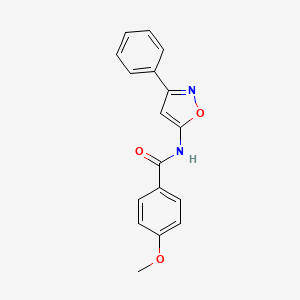
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is an organic compound with the molecular formula C₁₇H₁₄N₂O₃ It features a benzamide core substituted with a methoxy group and an oxazole ring, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using a halogenated precursor and a phenylating agent.
Formation of Benzamide: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide undergoes several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and phenylating agents in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(3-phenyl-1,2-diaminobenzamide).
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic responses. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-(3-phenyl-1,2-isoxazol-5-yl)benzamide
- 4-methoxy-N-(3-phenyl-1,2-thiazol-5-yl)benzamide
- 4-methoxy-N-(3-phenyl-1,2-pyrazol-5-yl)benzamide
Uniqueness
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Propiedades
Número CAS |
62096-74-6 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-7-13(8-10-14)17(20)18-16-11-15(19-22-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20) |
Clave InChI |
JMYZCWGLUMRFJS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


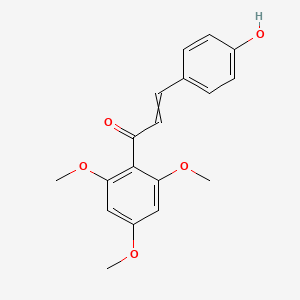
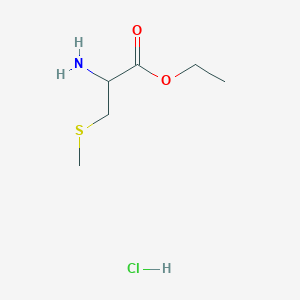
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B3054753.png)

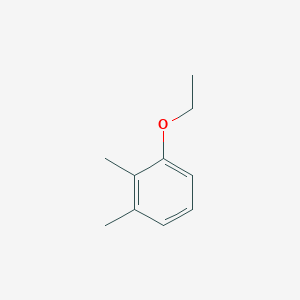
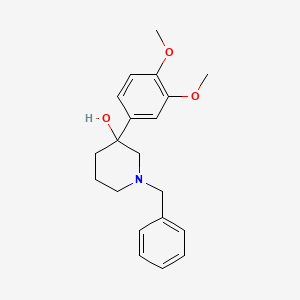
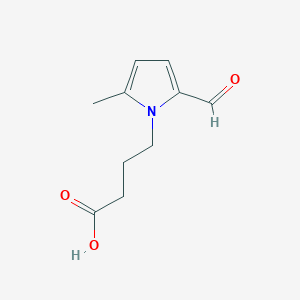
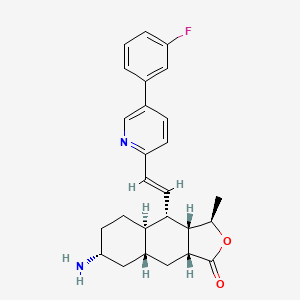
![2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole](/img/structure/B3054766.png)
